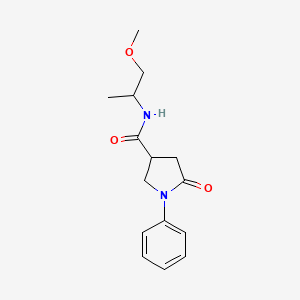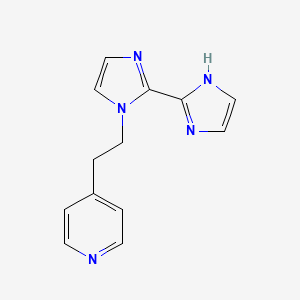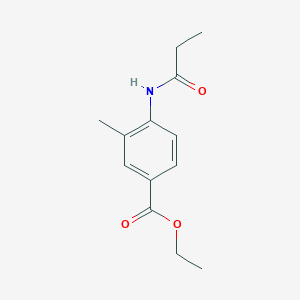![molecular formula C14H26N2O4S B5330466 4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B5330466.png)
4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholine, also known as Boc-3-piperidone, is a chemical compound that belongs to the class of piperidones. It is commonly used in scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholinedone is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the carbonyl and piperidone functional groups.
Biochemical and Physiological Effects:
4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholinedone has no known biochemical or physiological effects. It is considered to be a non-toxic and non-hazardous chemical compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholinedone in lab experiments is its ease of synthesis. It can be synthesized using simple laboratory techniques and is readily available. However, one of the limitations of using 4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholinedone is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholinedone in scientific research. One potential area of research is the development of new pharmaceuticals and agrochemicals using 4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholinedone as a building block. Another potential area of research is the synthesis of new heterocyclic compounds using 4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholinedone as a precursor. Additionally, further studies are needed to better understand the mechanism of action of 4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholinedone and its potential applications in various chemical reactions.
In conclusion, 4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholinedone is a chemical compound with unique properties that make it useful in scientific research. It is commonly used as a building block for the synthesis of various compounds and has several potential applications in the development of pharmaceuticals and agrochemicals. While its mechanism of action is not well understood, future research may reveal additional applications for this compound.
Synthesemethoden
4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholinedone can be synthesized through a multistep process involving the reaction of 3-piperidone with butylsulfonyl chloride, followed by the addition of morpholine and Boc anhydride. The resulting product is then purified using column chromatography to obtain pure 4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholinedone.
Wissenschaftliche Forschungsanwendungen
4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholinedone is primarily used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties. 4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholinedone is also used as a precursor in the synthesis of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
(1-butylsulfonylpiperidin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-2-3-11-21(18,19)16-6-4-5-13(12-16)14(17)15-7-9-20-10-8-15/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDKJZUCEKGYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200333 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-methylquinolin-6-yl)-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5330390.png)
![5-[1-(1H-benzimidazol-1-ylacetyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5330394.png)
![[(4aS*,8aR*)-6-(1-benzofuran-2-ylsulfonyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5330400.png)
![2-[(2-oxo-2-phenylethyl)thio]-N-phenylacetamide](/img/structure/B5330401.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-chloro-6-methoxyphenyl methanesulfonate](/img/structure/B5330409.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5330415.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330421.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5330432.png)
![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide](/img/structure/B5330443.png)
![4,6-dimethyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]nicotinamide](/img/structure/B5330448.png)

